Cas no 343271-89-6 (1-(3-pyridinyl)-1-pentanamine)

1-(3-Pyridinyl)-1-pentanamine is a pyridine derivative featuring a pentylamine substituent at the 3-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as a building block in the synthesis of bioactive molecules. The pyridine moiety offers electron-rich aromaticity, while the pentylamine chain provides flexibility for further functionalization. Its balanced lipophilicity and basicity make it suitable for studies involving receptor binding or catalysis. The compound is typically handled under controlled conditions due to its reactive amine group, requiring appropriate storage and handling protocols to ensure stability.
1-(3-pyridinyl)-1-pentanamine structure
1-(3-pyridinyl)-1-pentanamine structure
商品名:1-(3-pyridinyl)-1-pentanamine
CAS番号:343271-89-6
MF:C10H16N2
メガワット:164.247442245483
MDL:MFCD09864470
CID:1087223
PubChem ID:12559030

1-(3-pyridinyl)-1-pentanamine 化学的及び物理的性質

名前と識別子

    • 1-(Pyridin-3-yl)pentan-1-amine
    • 1-(3-pyridinyl)-1-pentanamine(SALTDATA: FREE)
    • 1-pyridin-3-ylpentan-1-amine
    • 1-(3-PYRIDINYL)-1-PENTANAMINE
    • AG-F-16794
    • Ambcb4026602
    • CTK4H2145
    • MolPort-013-892-087
    • DTXSID30502522
    • MFCD09864470
    • N11978
    • SCHEMBL14786230
    • 343271-89-6
    • BS-37839
    • AKOS011893550
    • 1-(3-pyridinyl)-1-pentanamine
    • MDL: MFCD09864470
    • インチ: 1S/C10H16N2/c1-2-3-6-10(11)9-5-4-7-12-8-9/h4-5,7-8,10H,2-3,6,11H2,1H3
    • InChIKey: FPBYBHDBWKITIQ-UHFFFAOYSA-N
    • ほほえんだ: NC(C1C=NC=CC=1)CCCC

計算された属性

  • せいみつぶんしりょう: 164.13100
  • どういたいしつりょう: 164.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 272.6±15.0 °C at 760 mmHg
  • フラッシュポイント: 139.3±7.4 °C
  • PSA: 38.91000
  • LogP: 2.97190
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

1-(3-pyridinyl)-1-pentanamine セキュリティ情報

1-(3-pyridinyl)-1-pentanamine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(3-pyridinyl)-1-pentanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB218352-1 g
1-(3-Pyridinyl)-1-pentanamine; 95%
343271-89-6
1 g
€94.10 2023-07-20
abcr
AB218352-5 g
1-(3-Pyridinyl)-1-pentanamine; 95%
343271-89-6
5 g
€186.30 2023-07-20
AK Scientific
8518CT-1g
1-(Pyridin-3-yl)pentan-1-amine
343271-89-6 95%
1g
$69 2023-09-16
abcr
AB218352-1g
1-(3-Pyridinyl)-1-pentanamine, 95%; .
343271-89-6 95%
1g
€94.10 2025-02-16
abcr
AB218352-10g
1-(3-Pyridinyl)-1-pentanamine, 95%; .
343271-89-6 95%
10g
€269.00 2025-02-16
A2B Chem LLC
AF70792-5g
1-(Pyridin-3-yl)pentan-1-amine
343271-89-6 95%
5g
$111.00 2024-04-20
abcr
AB218352-10 g
1-(3-Pyridinyl)-1-pentanamine; 95%
343271-89-6
10 g
€269.00 2023-07-20
TRC
P993723-500mg
1-(3-pyridinyl)-1-pentanamine
343271-89-6
500mg
$ 65.00 2022-06-03
TRC
P993723-2.5g
1-(3-pyridinyl)-1-pentanamine
343271-89-6
2.5g
$ 115.00 2022-06-03
1PlusChem
1P00C91K-1g
1-(3-pyridinyl)-1-pentanamine
343271-89-6 95%
1g
$35.00 2025-02-26

1-(3-pyridinyl)-1-pentanamine 関連文献

1-(3-pyridinyl)-1-pentanamineに関する追加情報

Introduction to 1-(3-pyridinyl)-1-pentanamine (CAS No. 343271-89-6)

1-(3-pyridinyl)-1-pentanamine, identified by its Chemical Abstracts Service (CAS) number 343271-89-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This amine derivative, featuring a pyridine moiety linked to a pentyl chain, has garnered attention due to its versatile structural properties and potential applications in drug development. The compound’s unique combination of a nitrogen-containing heterocycle and an aliphatic side chain makes it a promising candidate for various biochemical interactions, particularly in the design of novel therapeutic agents.

The pyridine ring in 1-(3-pyridinyl)-1-pentanamine serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. Pyridine derivatives are widely recognized for their role in medicinal chemistry, owing to their ability to modulate physiological processes. The presence of the pentyl group extends the compound’s solubility and metabolic stability, making it an attractive scaffold for further derivatization. Such structural features are particularly relevant in the context of developing small-molecule inhibitors or agonists for therapeutic purposes.

Recent advancements in drug discovery have highlighted the importance of 1-(3-pyridinyl)-1-pentanamine as a building block for synthesizing bioactive molecules. Researchers have leveraged its framework to explore novel pharmacological pathways, particularly in the treatment of neurological disorders and inflammatory conditions. The compound’s ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors has been a focal point of investigation. For instance, studies have demonstrated its potential in modulating neurotransmitter systems, which could lead to the development of new treatments for conditions such as depression and epilepsy.

In addition to its neuropharmacological applications, 1-(3-pyridinyl)-1-pentanamine has shown promise in anti-inflammatory research. The pyridine moiety can engage with various inflammatory pathways, including those involving cytokine production and immune cell signaling. Preliminary studies have indicated that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Such mechanisms are crucial in mitigating chronic inflammation, which is associated with numerous diseases ranging from arthritis to metabolic syndrome.

The synthesis of 1-(3-pyridinyl)-1-pentanamine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions or reductive amination techniques, where the pyridine group is introduced followed by functionalization of the pentyl chain. Advances in synthetic methodologies have enabled higher yields and purities, facilitating more extensive pharmacological testing. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound’s structure and confirm its identity.

From a computational chemistry perspective, 1-(3-pyridinyl)-1-pentanamine has been subjected to molecular docking studies to predict its binding affinity with biological targets. These simulations help researchers understand how the compound interacts with proteins and nucleic acids at an atomic level. By identifying key interaction points, scientists can optimize the molecule’s design to enhance its potency and selectivity. Such computational approaches are integral to modern drug discovery pipelines, allowing for rapid screening of large libraries of compounds.

The pharmacokinetic profile of 1-(3-pyridinyl)-1-pentanamine is another critical aspect that influences its therapeutic potential. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to assess its bioavailability and duration of action. Factors such as lipophilicity and metabolic stability play a significant role in determining how effectively the compound reaches its target site within the body. Optimizing these parameters can lead to improved drug candidates with fewer side effects and better patient outcomes.

Future directions in research on 1-(3-pyridinyl)-1-pentanamine include exploring its role in cancer therapy. The pyridine ring’s ability to form hydrogen bonds and coordinate with metal ions makes it a candidate for metallodrug development. By incorporating metal complexes into derivatives of this compound, researchers aim to create agents that can selectively target tumor cells while minimizing toxicity to healthy tissues. Such efforts align with global trends toward targeted therapies that offer personalized medicine solutions.

In conclusion, 1-(3-pyridinyl)-1-pentanamine (CAS No. 343271-89-6) represents a valuable asset in pharmaceutical research due to its structural versatility and potential biological activities. Its applications span across neurological disorders, inflammation, and even oncology, underscoring its broad utility as a chemical scaffold. As synthetic methods improve and computational tools become more sophisticated, the exploration of this compound will undoubtedly continue to yield novel insights into disease mechanisms and therapeutic strategies.

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